molecular formula C27H20N2O5 B14098257 8-(3-Ethoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione

8-(3-Ethoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione

Cat. No.: B14098257
M. Wt: 452.5 g/mol
InChI Key: TTWRIJKHQORZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Ethoxyphenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a chromene core with pyrrolino and isoxazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Ethoxyphenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Pyrrolino Group: The pyrrolino group can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Attachment of the Isoxazole Ring: The isoxazole ring can be synthesized via a cycloaddition reaction between a nitrile oxide and an alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3-Ethoxyphenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and isoxazole moieties, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with halogen or nucleophile groups.

Scientific Research Applications

8-(3-Ethoxyphenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or marker in biological assays to study cellular processes and interactions.

Mechanism of Action

The mechanism of action of 8-(3-Ethoxyphenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3-Methoxyphenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione
  • 8-(3-Ethoxyphenyl)-9-(5-chloroisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione

Uniqueness

8-(3-Ethoxyphenyl)-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H20N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

13-(3-ethoxyphenyl)-14-(5-methyl-1,2-oxazol-3-yl)-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione

InChI

InChI=1S/C27H20N2O5/c1-3-32-18-9-6-8-17(14-18)23-22-24(30)20-12-11-16-7-4-5-10-19(16)25(20)33-26(22)27(31)29(23)21-13-15(2)34-28-21/h4-14,23H,3H2,1-2H3

InChI Key

TTWRIJKHQORZKL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=CC6=CC=CC=C65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.